molecular formula C10H14ClNO2S B2400088 Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate CAS No. 2248390-06-7

Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate

Cat. No. B2400088
CAS RN: 2248390-06-7
M. Wt: 247.74
InChI Key: QXRYYKJIFUMKPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate, also known as TATC, is a chemical compound used in scientific research for its potential therapeutic properties. It is a thiophene derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate works by increasing the levels of a neurotransmitter called acetylcholine in the brain. This neurotransmitter is involved in various cognitive processes, including memory formation and learning. By increasing acetylcholine levels, this compound can improve cognitive function and potentially slow down the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, improve cognitive function, and prevent the degeneration of neurons. It has also been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate in lab experiments is its neuroprotective properties, which can help prevent the degeneration of neurons and improve cognitive function. It is also relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one of the limitations of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of interest is its potential use in combination with other compounds to improve its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different conditions.

Synthesis Methods

Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate can be synthesized through a multistep process involving the reaction of 4-chlorothiophene-2-carboxylic acid with tert-butylamine and formaldehyde. The resulting compound is then further purified to obtain this compound in its final form.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective properties, which can help prevent the degeneration of neurons and improve cognitive function.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-10(2,3)14-9(13)7-4-6(5-12)8(11)15-7/h4H,5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRYYKJIFUMKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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